
Ceramide tetrahexoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asialoganglioside GM1 is a glycosphingolipid, a type of molecule that consists of a glycan (sugar) moiety attached to a ceramide (lipid) backbone. It is derived from ganglioside GM1 by the removal of sialic acid residues. Asialoganglioside GM1 plays a crucial role in various physiological processes, including neuronal plasticity, repair mechanisms, and the release of neurotrophins in the brain . It also serves as a binding site for cholera toxin and Escherichia coli .
Preparation Methods
Asialoganglioside GM1 can be prepared from bovine brain gangliosides through acid hydrolysis to remove sialic acid residues . The process involves treating the gangliosides with mild formic acid hydrolysis (0.1 N, 100°C for 2 hours), followed by isolation and purification using Folch partitioning and Iatrobeads column chromatography . This method yields a high purity product suitable for various research applications.
Chemical Reactions Analysis
Asialoganglioside GM1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid for hydrolysis and various chromatographic techniques for purification . The major products formed from these reactions are desialylated gangliosides, which retain the glycosphingolipid structure but lack the sialic acid residues .
Scientific Research Applications
Asialoganglioside GM1 has numerous scientific research applications. In chemistry, it is used to study the structure and function of glycosphingolipids. In biology, it is essential for understanding neuronal plasticity and repair mechanisms . In medicine, it is investigated for its role in neurodegenerative diseases and its potential therapeutic effects . Additionally, it is used in industry for the development of diagnostic tools and therapeutic agents .
Mechanism of Action
Asialoganglioside GM1 exerts its effects by interacting with neuronal surface receptors without entering the cells . It induces the activation of the TrkA-MAPK pathway, which is crucial for neuronal survival and differentiation . The compound also impacts neuronal plasticity and repair mechanisms by modulating the release of neurotrophins in the brain .
Comparison with Similar Compounds
Asialoganglioside GM1 is unique compared to other gangliosides such as GM1, GM2, GD1a, GD1b, and GQ1b . While GM1 contains sialic acid residues, asialoganglioside GM1 lacks these residues, which affects its binding properties and biological functions . This desialylation makes asialoganglioside GM1 distinct in its interaction with cholera toxin and Escherichia coli .
Similar compounds include:
- GM1
- GM2
- GD1a
- GD1b
- GQ1b
These compounds share a similar glycosphingolipid structure but differ in their sialic acid content and specific biological roles .
Properties
Molecular Formula |
C62H117N3O23 |
|---|---|
Molecular Weight |
1272.6 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide;azane |
InChI |
InChI=1S/C62H114N2O23.H3N/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)58(44(36-67)83-60)87-62-55(79)52(76)57(45(37-68)84-62)85-59-47(63-39(3)69)49(73)56(43(35-66)82-59)86-61-53(77)50(74)48(72)42(34-65)81-61;/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71);1H3/b32-30+;/t40-,41+,42+,43+,44+,45+,47+,48-,49+,50-,51+,52+,53+,54+,55+,56-,57-,58+,59-,60+,61-,62-;/m0./s1 |
InChI Key |
XDFKEWMMUVERIL-ISNOFFNISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



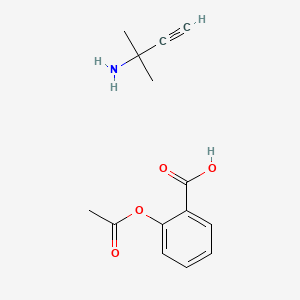
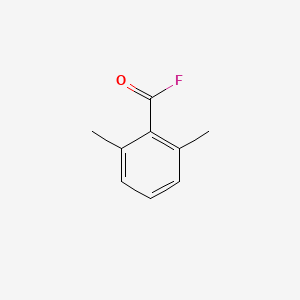
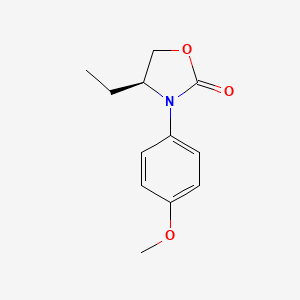
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
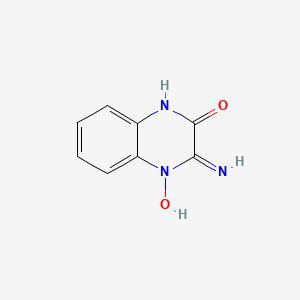
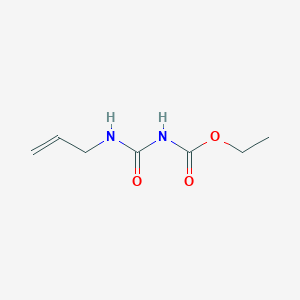

![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
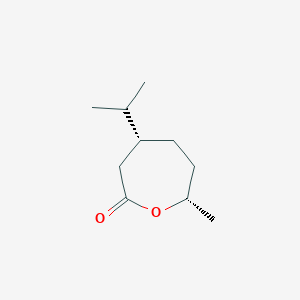
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)

